![molecular formula C16H18ClN3O3 B2883961 N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 731781-51-4](/img/structure/B2883961.png)
N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, also known as CPDAS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of spirocyclic compounds and has a unique structure that makes it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways in the body. Specifically, N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to lower body temperature in animal models. Additionally, N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has been shown to possess potent antitumor activity, making it a promising candidate for cancer research.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is its unique structure, which makes it a promising candidate for various research applications. Additionally, N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has been shown to exhibit potent biological activity, making it a valuable tool for studying various biological processes. However, one limitation of N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide. One potential area of focus is the development of novel synthetic methods for N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, which could improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide and its potential applications in various fields of research, including cancer research and drug development. Finally, more research is needed to explore the potential limitations and challenges associated with working with N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide in laboratory settings.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide can be achieved through several methods, including the reaction of 4-chloroaniline with 2,4-dioxo-1,3-diazaspiro[4.5]decane-1-acetic acid. This reaction is carried out in the presence of a suitable solvent and a catalyst, such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide.
Scientific Research Applications
N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has been shown to possess potent antitumor activity, making it a promising candidate for cancer research.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c17-11-4-6-12(7-5-11)18-13(21)10-20-14(22)16(19-15(20)23)8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHQMPIBGIJPST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85270824 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide |
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